2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide
Description
This compound is a pyridine-3-carboxamide derivative featuring a 2,6-dichloro-5-fluoro-substituted pyridine core. The carboxamide group is substituted with an isopropyl (propan-2-yl) group and a (1-methylpyrazol-4-yl)methyl moiety.
Properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2FN4O/c1-8(2)21(7-9-5-18-20(3)6-9)14(22)10-4-11(17)13(16)19-12(10)15/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCMKZYCAVJHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CN(N=C1)C)C(=O)C2=CC(=C(N=C2Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C14H15Cl2F N4O
- Molecular Weight : 320.2 g/mol
- Structural Features : The compound contains a pyridine ring substituted with dichloro and fluoro groups, along with a pyrazole moiety which is known for its biological activity.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antifungal Activity :
- Antitumor Properties :
- Anti-inflammatory Effects :
- Antibacterial Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in fungal cell wall synthesis and bacterial growth.
- Signal Transduction Interference : By inhibiting specific kinases (e.g., BRAF and EGFR), the compound disrupts crucial signaling pathways that lead to cell proliferation and survival in cancer cells.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of various pyrazole derivatives including 2,6-Dichloro-5-fluoro-N-[...]. The results indicated that this compound significantly inhibited the growth of Fusarium oxysporum and Botrytis cinerea, with IC50 values lower than those of standard antifungal agents .
Case Study 2: Antitumor Activity
In a preclinical trial assessing the antitumor effects on human cancer cell lines (breast, colon), the compound demonstrated potent antiproliferative activity with IC50 values in the nanomolar range. The mechanism was linked to apoptosis induction via mitochondrial pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Differences and Substituent Effects
Core Heterocycle: The target compound has a pyridine core, whereas analogs like 3a–3p () feature a pyrazole core.
Halogenation Patterns: The target compound has 2,6-dichloro and 5-fluoro substituents on the pyridine ring. In contrast, analogs such as 3b (5-chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide) exhibit dual chloro substitutions on the pyrazole and aryl groups . Fluorine in the target compound may improve metabolic stability compared to chlorine.
Side Chain Variations :
- The (1-methylpyrazol-4-yl)methyl group in the target compound differs from the aryl-substituted pyrazole moieties in analogs (e.g., 3d with a 4-fluorophenyl group). The methylpyrazole side chain may enhance solubility or reduce steric hindrance compared to bulkier aryl groups.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
- Fluorine vs. Chlorine : The 5-fluoro substituent in the target compound likely reduces polar surface area compared to chlorine, enhancing membrane permeability.
Research Implications and Limitations
Activity Predictions : The fluorine substituent in the target compound may confer improved pharmacokinetic properties over chlorinated analogs, as seen in related studies .
Analogs like 3a–3p focus on pyrazole systems, which are structurally distinct .
Lumping Strategies : suggests that structurally similar compounds (e.g., pyridine/pyrazole carboxamides) may be grouped for modeling studies, though their distinct electronic profiles must be considered .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : A typical synthesis involves coupling a pyridine-3-carboxamide derivative with a substituted pyrazole under basic conditions. For example, describes a protocol using K₂CO₃ as a base in DMF at room temperature. To optimize yield, employ Design of Experiments (DoE) to systematically vary parameters like solvent polarity, temperature, and stoichiometry. Statistical methods (e.g., factorial design) minimize experimental runs while identifying critical factors .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on distinguishing peaks for fluorine (¹⁹F NMR) and chlorine substituents. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity can be assessed via reverse-phase HPLC with UV detection, using gradients tailored to the compound’s hydrophobicity. Impurity profiling may require LC-MS for trace analysis .
Q. What are common synthetic impurities, and how can they be mitigated during purification?
- Methodology : Common impurities include unreacted starting materials (e.g., pyridine intermediates) or byproducts from incomplete substitution. Column chromatography with silica gel or preparative HPLC is effective. Solvent selection (e.g., dichloromethane/methanol gradients) should balance polarity and solubility. Monitor fractions via TLC or inline UV detectors .
Advanced Research Questions
Q. How can computational modeling improve the design of reactions involving this compound?
- Methodology : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, identifying energetically favorable conditions. Tools like the International Consortium for Reaction Design and Discovery (ICReDD) integrate computational and experimental data to accelerate optimization. For example, reaction path searches can predict solvent effects or catalytic roles .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Analyze assay conditions (e.g., pH, co-solvents) for interference with the compound’s stability. Statistical meta-analysis of dose-response curves identifies outliers. If discrepancies persist, probe structural analogs to isolate functional group contributions .
Q. How do structural modifications influence the compound’s reactivity and biological target interactions?
- Methodology : Synthesize analogs with variations in the pyrazole or pyridine moieties. Use molecular docking to predict binding affinities for targets like kinases or GPCRs. Compare kinetic parameters (e.g., IC₅₀, Kd) to establish structure-activity relationships (SAR). For fluorinated analogs, assess metabolic stability via liver microsome assays .
Q. What advanced separation techniques enhance isolation of stereoisomers or polymorphs?
- Methodology : Chiral chromatography with cellulose-based stationary phases resolves enantiomers. For polymorph separation, employ crystallization under controlled supersaturation conditions. Monitor crystal forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .
Methodological Resources
- Experimental Design : Leverage DoE frameworks (e.g., Box-Behnken, central composite design) to optimize multi-variable systems efficiently .
- Data Analysis : Use cheminformatics tools (e.g., KNIME, Python’s RDKit) for SAR modeling and high-throughput data processing .
- Safety & Compliance : Follow CRDC guidelines (e.g., RDF2050103 for chemical engineering design) to align with regulatory standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
